Benzyl 1,7-Diazaspiro[4.5]decane-1-carboxylate: A Technical Guide for Drug Discovery Professionals
Benzyl 1,7-Diazaspiro[4.5]decane-1-carboxylate: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Value of the Diazaspiro[4.5]decane Scaffold
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that offer precise three-dimensional arrangements of functional groups is paramount. The 1,7-diazaspiro[4.5]decane scaffold has emerged as a structure of significant interest, providing a rigid bicyclic framework that can effectively orient substituents in space, thereby enhancing interactions with biological targets. This guide focuses on a key derivative of this scaffold, Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate, a versatile building block for the synthesis of complex molecules with potential therapeutic applications.
The inherent rigidity of the spirocyclic system minimizes the entropic penalty upon binding to a target protein, a desirable characteristic in the design of high-affinity ligands.[1] Furthermore, the diaza substitution pattern offers multiple points for diversification, allowing for the fine-tuning of physicochemical properties and pharmacological activity. The benzyl carbamate (Cbz or Z) protecting group on one of the nitrogen atoms provides a stable yet readily cleavable handle, facilitating multi-step synthetic sequences. This strategic combination of a rigid scaffold and a versatile protecting group makes Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate a valuable asset in the medicinal chemist's toolbox.
Physicochemical and Structural Properties
Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate is characterized by its unique spirocyclic structure, which features two nitrogen atoms within a bicyclic framework.[2] The presence of both amine and carbamate functional groups, along with the benzyl moiety, defines its chemical behavior and potential applications.[2]
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₂N₂O₂ | [2] |
| Molecular Weight | 274.36 g/mol | Calculated |
| Appearance | Predicted to be an off-white to pale yellow solid or oil | General observation for similar compounds |
| Solubility | Expected to be soluble in a range of organic solvents (e.g., DCM, EtOAc, MeOH) and sparingly soluble in water | [2] |
| Key Structural Features | Spirocyclic core, secondary amine, N-Cbz protected amine | [2] |
The benzyl group imparts a degree of hydrophobicity, which can influence the compound's solubility in organic solvents.[2] The spirocyclic core provides a rigid conformation, which can be advantageous for target binding.[2]
Synthesis and Purification: A Plausible Approach
A likely synthetic strategy would involve the initial construction of the 1,7-diazaspiro[4.5]decane core, followed by the selective protection of one of the nitrogen atoms with a benzyl carbamate group. The synthesis of the core could be achieved through a multi-step sequence starting from readily available materials. One possible approach is a domino reaction involving substituted aryl halides and unactivated yne-en-ynes in the presence of a palladium catalyst, which has been shown to form diazaspiro[4.5]decane scaffolds.[3]
Protocol 1: N-Cbz Protection of a Diamine
This protocol outlines a general procedure for the selective N-Cbz protection of a diamine, which can be adapted for the synthesis of the title compound, assuming the prior synthesis of the 1,7-diazaspiro[4.5]decane core.
Materials:
-
1,7-Diazaspiro[4.5]decane (or a suitable precursor)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Tetrahydrofuran (THF) and Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the diamine (1.0 equivalent) in a mixture of THF and water (e.g., 2:1 ratio) at 0 °C, add sodium bicarbonate (2.0-2.5 equivalents).
-
Slowly add benzyl chloroformate (1.0-1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Cbz protected product.[4]
Causality Behind Experimental Choices:
-
Low Temperature: The addition of the highly reactive benzyl chloroformate at 0 °C helps to control the exothermicity of the reaction and minimize the formation of byproducts.
-
Biphasic Solvent System: The use of a THF/water mixture allows for the dissolution of both the organic-soluble Cbz-Cl and the potentially more water-soluble diamine salt.
-
Base: Sodium bicarbonate is a mild base used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Stoichiometry: Using a slight excess of the diamine or carefully controlling the stoichiometry of Cbz-Cl can favor mono-protection.
Spectral Data and Characterization (Predicted)
While experimentally obtained spectra for Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate are not publicly available, a detailed prediction of the expected spectral data can be made based on the known chemical shifts of similar structural motifs.
¹H NMR Spectroscopy:
-
Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5H.
-
Benzyl Methylene Protons (OCH₂Ph): A singlet at approximately δ 5.1 ppm, integrating to 2H.[5]
-
Protons on the Spirocyclic Core: A series of multiplets in the aliphatic region (δ 1.5-3.5 ppm) corresponding to the methylene protons of the piperidine and pyrrolidine rings. The protons adjacent to the nitrogen atoms are expected to be the most downfield.
-
NH Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (C=O): A signal in the range of δ 155-157 ppm.
-
Aromatic Carbons (C₆H₅): Signals between δ 127-137 ppm.
-
Benzyl Methylene Carbon (OCH₂Ph): A signal around δ 67 ppm.
-
Spiro Carbon: A quaternary carbon signal, the chemical shift of which will be in the aliphatic region.
-
Aliphatic Carbons: Signals in the range of δ 20-60 ppm corresponding to the carbons of the spirocyclic framework. Carbons adjacent to nitrogen atoms will be shifted downfield.[6]
Infrared (IR) Spectroscopy:
-
N-H Stretch (secondary amine): A peak in the region of 3300-3500 cm⁻¹.
-
C=O Stretch (carbamate): A strong absorption band around 1690-1710 cm⁻¹.[5]
-
C-N Stretch: A peak in the range of 1250-1350 cm⁻¹.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
Mass Spectrometry:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 274.36).
-
Fragmentation Pattern: Common fragmentation patterns would include the loss of the benzyl group (m/z = 91) and cleavage of the spirocyclic rings.
Reactivity Profile and Stability
The reactivity of Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate is primarily governed by the secondary amine and the N-Cbz protecting group.
Secondary Amine:
The unprotected secondary amine is nucleophilic and can participate in a variety of reactions, including:
-
Alkylation: Reaction with alkyl halides to introduce substituents.
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.
N-Cbz Protecting Group:
The benzyl carbamate (Cbz) group is a robust protecting group that is stable to a wide range of reaction conditions, including many acidic and basic treatments.[7] This stability allows for chemical modifications at other positions of the molecule without affecting the protected amine.[7]
Deprotection of the Cbz Group:
The removal of the Cbz group is a key transformation in the use of this building block. The most common and effective method is catalytic hydrogenation.
Protocol 2: Cbz Deprotection via Catalytic Hydrogenation
Materials:
-
Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Cbz-protected compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Subject the mixture to a hydrogen atmosphere (typically 1 atm, using a balloon) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate in vacuo to obtain the deprotected diamine.[8]
Causality Behind Experimental Choices:
-
Palladium on Carbon: This is a highly effective and commonly used catalyst for the hydrogenolysis of benzyl ethers and carbamates.
-
Hydrogen Atmosphere: Hydrogen gas is the reducing agent that cleaves the benzylic C-O bond.
-
Celite Filtration: This is a standard and safe method for removing the pyrophoric palladium catalyst from the reaction mixture.
Alternative deprotection methods exist for substrates that are sensitive to hydrogenation, such as those containing double or triple bonds. These methods include the use of strong acids like HBr in acetic acid, or transfer hydrogenation.[9][10]
Applications in Drug Discovery
The 1,7-diazaspiro[4.5]decane scaffold is a valuable pharmacophore in the design of novel therapeutic agents. Its rigid, three-dimensional nature allows for the precise positioning of pharmacophoric elements, leading to enhanced potency and selectivity.
As a Scaffold for Bioactive Molecules:
Derivatives of diazaspiro[4.5]decanes have been investigated for a range of biological activities, including:
-
Antifungal Agents: Certain diazaspiro[4.5]decan-1-one derivatives have shown potent activity against various fungal strains, including Candida albicans and Aspergillus fumigatus.[11] These compounds have been identified as potential chitin synthase inhibitors.[11]
-
Sigma-1 (σ₁) Receptor Ligands: Spirocyclic piperidine derivatives, including those based on the 1-oxa-8-azaspiro[4.5]decane scaffold, have been developed as high-affinity ligands for the σ₁ receptor, which is a target for the imaging and treatment of various central nervous system disorders and cancers.[12]
-
Anticonvulsants: Substituted 1,3-diazaspiro[4.5]decan-4-ones have been synthesized and evaluated for their anticonvulsant activity.[13]
Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate serves as a key intermediate for the synthesis of libraries of compounds based on this privileged scaffold. The ability to deprotect the Cbz group allows for the introduction of a wide variety of substituents at the 1-position, enabling the exploration of structure-activity relationships and the optimization of lead compounds.
Conclusion
Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate is a strategically important building block for medicinal chemists and drug discovery professionals. Its rigid spirocyclic core provides a unique three-dimensional framework for the design of novel bioactive molecules, while the versatile N-Cbz protecting group allows for facile synthetic manipulation. A thorough understanding of its chemical properties, plausible synthetic routes, reactivity, and potential applications, as outlined in this guide, will empower researchers to effectively utilize this valuable scaffold in the quest for new and improved therapeutics.
Visualizations
References
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